NCB-0846

Descripción general

Descripción

NCB-0846 is a small-molecule inhibitor targeting Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt/β-catenin signaling pathway and TGF-β/SMAD signaling. It demonstrates potent antitumor activity by dual mechanisms:

- TNIK Inhibition: Binds to TNIK in its inactive conformation (IC50 = 21 nM), disrupting Wnt-driven transcription of stemness-related genes like AXIN2, MYC, and CCND1 .

- TGF-β/SMAD Suppression: Downregulates TGF-β receptor type I (TGFBR1) expression via induction of miR-320 and miR-186-5p, thereby blocking SMAD2/3 phosphorylation and nuclear translocation, which inhibits epithelial-mesenchymal transition (EMT) .

Métodos De Preparación

La síntesis de NCB-0846 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central se sintetiza utilizando una serie de reacciones de condensación y ciclización.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central a través de reacciones de sustitución para mejorar la actividad y la selectividad del compuesto

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

NCB-0846 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución se utilizan para introducir varios grupos funcionales en la estructura de this compound, mejorando su actividad y selectividad

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound.

Aplicaciones Científicas De Investigación

Colorectal Cancer

- Inhibition of Cancer Stemness : NCB-0846 has been shown to suppress colorectal cancer stemness, which is critical for tumor initiation and progression. It inhibits the growth of colorectal cancer cells both in vitro and in vivo, showcasing a 6.8-fold higher efficacy against HCT116 cells compared to its diastereomer, NCB-0970 .

- Tumor Growth Suppression : In studies involving Apcmin/+ mice, administration of this compound significantly reduced tumor multiplicity and size in the small intestine . The compound also induced apoptosis in cancer cells, as evidenced by increased sub-G1 cell populations and PARP-1 cleavage .

- Impact on Gene Expression : Gene expression analysis revealed that this compound treatment led to substantial downregulation of Wnt target genes and other oncogenic pathways, indicating its broad impact on tumor biology .

Lung Cancer

This compound has demonstrated efficacy in inhibiting epithelial-to-mesenchymal transition (EMT) in lung cancer cells. It blocks TGFβ/SMAD signaling pathways by downregulating TGFBRI expression, thus preventing metastasis . In experimental models, this compound effectively reduced lung metastasis in A549 cells treated with TGFβ1.

Synovial Sarcoma

Recent studies have highlighted the potential of this compound in treating synovial sarcoma. The compound induced apoptotic cell death in synovial sarcoma cell lines by blocking Wnt target gene expression, including MYC . In xenograft models, oral administration of this compound resulted in significant tumor regression, underscoring its therapeutic promise against this malignancy .

Data Tables

| Application | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Colorectal Cancer | Colorectal Carcinoma | TNIK inhibition; Wnt signaling blockade | Reduced tumor growth; increased apoptosis |

| Lung Cancer | Non-Small Cell Lung Cancer | TGFβ/SMAD signaling inhibition | Decreased EMT; reduced metastasis |

| Synovial Sarcoma | Synovial Sarcoma | Wnt target gene suppression | Induced apoptosis; significant tumor regression |

Case Studies

- Colorectal Cancer Study : In a study involving HCT116 cells, treatment with this compound led to a marked decrease in colony formation ability in soft agar assays, indicating its potential to inhibit cancer stem cell properties .

- Lung Metastasis Model : A549 cells injected into immunodeficient mice demonstrated that this compound effectively prevented lung metastasis induced by TGFβ1 treatment through transcriptional downregulation of EMT-related genes .

- Synovial Sarcoma Efficacy : Clinical samples from synovial sarcoma patients showed high TNIK expression levels. In vitro treatment with this compound resulted in significant growth suppression and apoptosis induction in TNIK-dependent cell lines .

Mecanismo De Acción

NCB-0846 ejerce sus efectos inhibiendo TNIK, un regulador clave de la vía de señalización Wnt. TNIK funciona como un corregulador transcripcional de los genes diana de Wnt, y su inhibición por this compound conduce a la supresión de la capacidad de formación de células madre del cáncer mediada por Wnt y la EMT. This compound también inhibe la fosforilación y la translocación nuclear de la proteína Sma y Mad relacionada-2/3 (SMAD2/3), bloqueando la vía de señalización del factor de crecimiento transformante-beta (TGF-beta) .

Comparación Con Compuestos Similares

Pharmacological Profile :

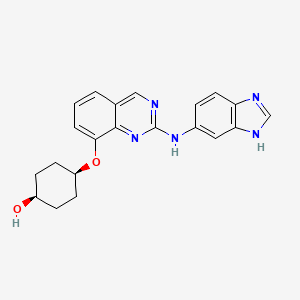

- Molecular Formula : C21H21N5O2; Molecular Weight: 375.42 g/mol; CAS: 1792999-26-8 .

- Oral Bioavailability: Demonstrated in preclinical models, with efficacy in suppressing colorectal cancer (CRC) xenografts and synovial sarcoma .

- Cytotoxicity: IC50 values range from 21 nM (TNIK inhibition) to 339–767 nM (synovial sarcoma cell viability) .

Key Findings :

- Reduces metastasis in NSCLC by 80% in murine models via EMT inhibition .

- Induces apoptosis in synovial sarcoma within 6 hours by activating PARP-1 cleavage .

- Suppresses colorectal cancer stem cell (CSC) markers (CD44, CD133, ALDH1) and tumorigenesis in Apc<sup>min/+</sup> mice .

NCB-0846’s unique dual targeting of Wnt and TGF-β pathways distinguishes it from other inhibitors. Below is a detailed comparison:

Wnt Pathway Inhibitors

Key Advantages of this compound :

- Oral activity and specificity for TNIK, avoiding broad Wnt pathway disruption .

- Eliminates CSCs in CRC models, unlike PRI-724 or LGK-974 .

TGF-β Pathway Inhibitors

Key Advantages of this compound :

- miRNA-mediated TGFBR1 suppression provides sustained pathway blockade .

- Synergizes with Wnt inhibition to block metastasis in NSCLC .

Structural Analogues

Key Findings :

- NCB-0970 fails to induce apoptosis in synovial sarcoma, highlighting this compound’s stereospecific efficacy .

Combination Therapies

Actividad Biológica

NCB-0846 is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase (TNIK), which plays a crucial role in various cancer-related signaling pathways, particularly the Wnt/β-catenin pathway. This compound has demonstrated significant biological activity against several cancer types, particularly colorectal and synovial sarcomas.

This compound inhibits TNIK, which is essential for the transcriptional activity of T-cell factor 4 (TCF4) in the Wnt signaling pathway. By inhibiting TNIK, this compound disrupts the downstream signaling that promotes tumor growth and metastasis. The compound has been shown to:

- Reduce expression of mesenchymal markers (e.g., Vimentin, N-cadherin) while upregulating epithelial markers (e.g., E-cadherin) in lung cancer cells, indicating its potential to inhibit epithelial-mesenchymal transition (EMT) .

- Suppress Wnt-driven tumorigenesis in Apc^min/+ mice, demonstrating its effectiveness in a preclinical model of colorectal cancer .

- Induce apoptosis in synovial sarcoma cells by blocking Wnt target genes such as MYC .

Colorectal Cancer

In studies involving colorectal cancer cell lines, this compound exhibited potent inhibitory effects:

- IC50 Value : The compound showed an IC50 of 21 nM against TNIK, indicating strong binding affinity .

- Tumor Growth Inhibition : Oral administration of this compound significantly suppressed the growth of patient-derived colorectal cancer xenografts in immunocompromised mice .

- Mechanistic Insights : The compound inhibited TGF-β-induced EMT by downregulating TGFBR1 at the mRNA level and affecting associated microRNAs (miR-186-5p and miR-320) that target TGFBR1 .

Synovial Sarcoma

In synovial sarcoma models:

- Efficacy : this compound induced apoptotic cell death in synovial sarcoma cell lines with Wnt activation, confirming its role in targeting TNIK-dependent proliferation and survival .

- Xenograft Model : In vivo studies demonstrated that this compound treatment led to regression of xenografts below baseline levels, highlighting its potential for effective cancer treatment .

Summary of Biological Activity

The following table summarizes the key findings related to the biological activity of this compound across different studies:

Q & A

Basic Research Questions

Q. What is the mechanistic basis for NCB-0846's inhibition of Wnt signaling, and how can researchers validate TNIK as its primary target?

this compound binds TNIK in its inactive conformation, as demonstrated by X-ray crystallography, inhibiting its kinase activity (IC50 = 21 nM) . To validate TNIK as the target:

- Perform kinase selectivity profiling using recombinant kinase assays.

- Use CRISPR/Cas9-mediated TNIK knockout models to confirm loss of drug efficacy.

- Conduct rescue experiments by reintroducing wild-type or mutant TNIK into TNIK-null cells .

Q. How should researchers design in vitro experiments to assess this compound's effects on colorectal cancer stem cells (CSCs)?

Key methodological considerations:

- Use patient-derived colorectal cancer organoids or established CSC-enriched cell lines (e.g., HCT116).

- Quantify CSC markers (e.g., LGR5, CD44) via flow cytometry or qPCR.

- Perform sphere-formation assays under low-attachment conditions to evaluate self-renewal capacity .

Q. What parameters are critical when selecting animal models to evaluate this compound's antitumor efficacy?

- Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived xenografts (PDX) retaining Wnt pathway mutations (e.g., APC loss).

- Monitor tumor volume and Wnt target gene expression (AXIN2, MYC) via bioluminescence or RT-qPCR.

- Include control groups for TNIK knockout or pharmacological inhibition to isolate drug-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's preclinical data, such as transient weight loss in murine models despite tumor suppression?

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with toxicity.

- Use pair-fed control groups to distinguish drug-induced weight loss from reduced food intake.

- Perform histopathological analysis of non-target organs (e.g., liver, intestines) to assess off-target effects .

Q. What experimental strategies can address potential redundancy in Wnt signaling pathways that may limit this compound's efficacy?

- Combine this compound with inhibitors of parallel pathways (e.g., Notch or Hedgehog).

- Use transcriptomic profiling (RNA-seq) to identify compensatory pathway activation post-treatment.

- Develop dual-target inhibitors by modifying this compound's structure to block TNIK and related kinases .

Q. How should researchers optimize this compound dosing regimens to minimize toxicity while maintaining CSC suppression?

- Perform dose-escalation studies in PDX models with serial monitoring of CSC markers.

- Use mathematical modeling to predict optimal dosing intervals based on TNIK inhibition kinetics.

- Validate efficacy-toxicity ratios using surrogate biomarkers (e.g., circulating tumor DNA) .

Q. What methodologies are recommended to investigate this compound's specificity for APC-mutant colorectal cancers?

- Compare drug responses in isogenic cell lines with/without APC mutations.

- Use CRISPR interference (CRISPRi) to modulate APC expression levels and assess TNIK dependency.

- Analyze clinical samples from APC-wildtype colorectal cancers to identify resistance mechanisms .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy metrics for this compound?

- Evaluate drug penetration using mass spectrometry in tumor tissues.

- Account for tumor microenvironment factors (e.g., hypoxia) that may alter TNIK activity.

- Use ex vivo cultures of treated tumors to validate target engagement .

Q. What statistical approaches are essential for analyzing this compound's effects on heterogeneous CSC populations?

- Apply single-cell RNA sequencing to identify subpopulations resistant to TNIK inhibition.

- Use mixed-effects models to account for intra-tumor variability in CSC marker expression.

- Perform Kaplan-Meier survival analysis in PDX models stratified by CSC abundance pre-treatment .

Q. Experimental Validation and Reproducibility

Q. How can researchers ensure reproducibility of this compound's effects across different laboratory settings?

Propiedades

IUPAC Name |

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRWBSYRGSWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.